2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
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Overview
Description
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position, along with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom. Subsequently, the trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the chlorine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Hydrogenated derivatives with reduced chlorine content.
Substitution: Alkylated or arylated derivatives with different substituents.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine
2-Chloro-6-(trifluoromethyl)phenylboronic acid
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness: 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to similar compounds. Its carboxylic acid group, in particular, offers additional versatility in chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWKOWKCBXOBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-80-5 |
Source
|
Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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